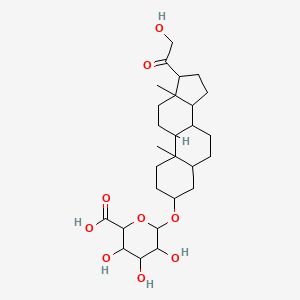
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is a complex organic compound with the molecular formula C28H44O9. This compound is a derivative of pregnane, a steroid nucleus, and is conjugated with glucuronic acid. It is often studied for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from a suitable pregnane derivative. The hydroxylation at the 21st position and the oxidation at the 20th position are crucial steps in the synthesis. The glucuronidation process involves the conjugation of the glucuronic acid moiety to the pregnane derivative. Industrial production methods may involve the use of biocatalysts or specific enzymes to achieve the desired modifications efficiently .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 21st position can be oxidized to form ketones or aldehydes.
Reduction: The oxo group at the 20th position can be reduced to form alcohols.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like NaBH4 (Sodium borohydride). .
Scientific Research Applications
21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of steroid metabolism.
Biology: It is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of hormonal disorders.
Industry: It is used in the synthesis of other complex organic molecules and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various physiological pathways. The glucuronic acid moiety enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
Similar compounds include other pregnane derivatives like 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl acetate and 3alpha-Hydroxy-20-oxo-5beta-pregnan-21-yl beta-D-Glucuronide methyl ester. Compared to these compounds, 21-Hydroxy-20-oxo-5beta-pregnan-3alpha-yl beta-D-Glucopyranosiduronic Acid is unique due to its specific glucuronic acid conjugation, which may confer distinct biological properties and pharmacokinetic profiles .
Properties
Molecular Formula |
C27H42O9 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[[17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34) |
InChI Key |
FHNOSGJSTZJIRI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(alphaR)-2-Chloro-alpha-[(phenylsulfonyl)oxy]-benzeneaceticAcidEthylEster](/img/structure/B12288245.png)




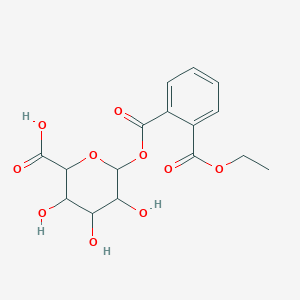
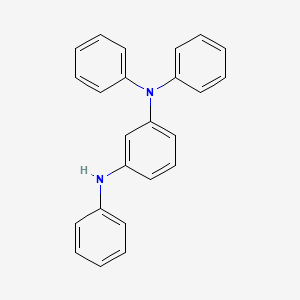
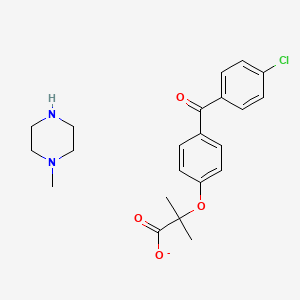
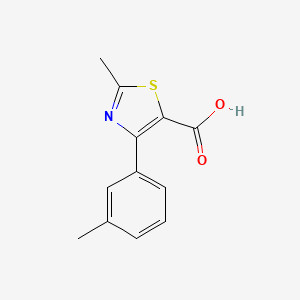
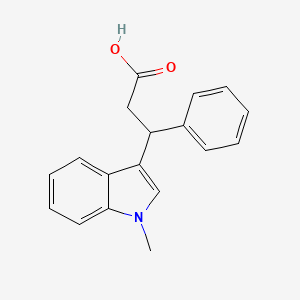
![N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12288298.png)
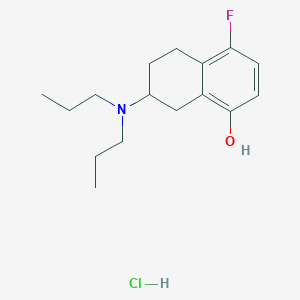
![2-[N-(D,L-Phenylglycine)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B12288314.png)
![7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate](/img/structure/B12288327.png)
